molecular formula C8H10O B024611 1-Acetyl-1,4-cyclohexadiene CAS No. 102872-23-1

1-Acetyl-1,4-cyclohexadiene

Cat. No. B024611
M. Wt: 122.16 g/mol
InChI Key: QZEOTICWAUFOKG-UHFFFAOYSA-N
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Description

1-Acetyl-1,4-cyclohexadiene is a chemical compound that belongs to the class of cyclohexadienes. It is a highly reactive molecule that can undergo various chemical reactions. This compound has gained significant attention in scientific research due to its unique properties and potential applications in different fields.

Mechanism Of Action

The mechanism of action of 1-Acetyl-1,4-cyclohexadiene is not well understood. However, it is believed that the compound undergoes various chemical reactions such as oxidation, reduction, and cyclization. These reactions can lead to the formation of different products, which can have various applications in different fields.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Acetyl-1,4-cyclohexadiene. However, it has been reported to have antimicrobial and antifungal properties. The compound has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Acetyl-1,4-cyclohexadiene in lab experiments include its high reactivity and potential applications in the synthesis of various organic compounds. However, the compound is highly reactive and can undergo various side reactions, which can affect the yield of the desired product.

Future Directions

There are several future directions for the research on 1-Acetyl-1,4-cyclohexadiene. These include:
1. Development of new synthetic methods for the production of 1-Acetyl-1,4-cyclohexadiene with higher yields and purity.
2. Investigation of the mechanism of action of 1-Acetyl-1,4-cyclohexadiene and its potential applications in different fields such as medicine, agriculture, and material science.
3. Development of new catalysts based on 1-Acetyl-1,4-cyclohexadiene for organic reactions.
4. Investigation of the biochemical and physiological effects of 1-Acetyl-1,4-cyclohexadiene in vivo.
Conclusion:
In conclusion, 1-Acetyl-1,4-cyclohexadiene is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties and potential applications in different fields. The compound can be synthesized through the Diels-Alder reaction and has been used in the synthesis of various organic compounds. There is limited information available on the biochemical and physiological effects of the compound, but it has been shown to have antimicrobial and antifungal properties. The future directions for research on 1-Acetyl-1,4-cyclohexadiene include the development of new synthetic methods, investigation of its mechanism of action, and its potential applications in different fields.

Synthesis Methods

1-Acetyl-1,4-cyclohexadiene can be synthesized through the Diels-Alder reaction between acrolein and cyclopentadiene. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

1-Acetyl-1,4-cyclohexadiene has been extensively studied in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds such as cyclohexadienones and cyclohexadienols. The compound has also been used in the development of new catalysts for organic reactions.

properties

CAS RN

102872-23-1

Product Name

1-Acetyl-1,4-cyclohexadiene

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

1-cyclohexa-1,4-dien-1-ylethanone

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,6H,4-5H2,1H3

InChI Key

QZEOTICWAUFOKG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCC=CC1

Canonical SMILES

CC(=O)C1=CCC=CC1

synonyms

Ethanone, 1-(1,4-cyclohexadien-1-yl)- (9CI)

Origin of Product

United States

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